3,6-Dichloro-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one
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Overview
Description
3,6-Dichloro-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of furobenzopyrans, which are characterized by a fused ring system containing both furan and benzopyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as chlorinated phenols and methylated furans can be subjected to Friedel-Crafts acylation followed by cyclization to form the desired furobenzopyran structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced furobenzopyran derivatives.
Substitution: Formation of substituted furobenzopyran derivatives with various functional groups.
Scientific Research Applications
3,6-Dichloro-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,9-Dimethoxy-7H-furo 3,2-gbenzopyran-7-one : Similar structure but with methoxy groups instead of chlorine and methyl groups .
- 9-(2,3-Epoxy-3-methylbutoxy)-7H-furo 3,2-gbenzopyran-7-one : Contains an epoxy group, leading to different reactivity and applications .
- 4-Methoxy-7H-furo 3,2-gbenzopyran-7-one : Another derivative with a methoxy group, showing different chemical and biological properties .
Uniqueness
3,6-Dichloro-2,5,9-trimethyl-7H-furo3,2-gThe specific arrangement of these groups contributes to its distinct chemical behavior and biological activities .
Properties
CAS No. |
872855-82-8 |
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Molecular Formula |
C14H10Cl2O3 |
Molecular Weight |
297.1 g/mol |
IUPAC Name |
3,6-dichloro-2,5,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H10Cl2O3/c1-5-8-4-9-11(16)7(3)18-13(9)6(2)12(8)19-14(17)10(5)15/h4H,1-3H3 |
InChI Key |
KMTNYXNJUAYAAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)Cl)C)Cl |
Origin of Product |
United States |
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